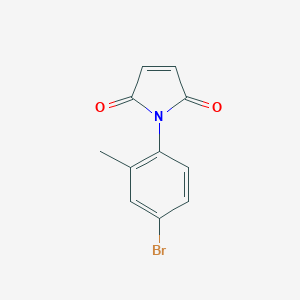

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSLBKVAZFLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Maleamic Acid

Maleic anhydride reacts with 4-bromo-2-methylaniline in a polar aprotic solvent (e.g., acetic acid or acetone) under reflux. The reaction proceeds via nucleophilic acyl substitution, yielding the maleamic acid intermediate. Key parameters include:

Step 2: Cyclization to Maleimide

The maleamic acid undergoes intramolecular cyclization in the presence of acetic anhydride and sodium acetate. This step eliminates water, forming the pyrrole-2,5-dione core. Optimized conditions involve:

Table 1: Classical Synthesis Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Acetic acid | Acetone | Acetic acid |

| Catalyst (H₂SO₄) | 0.5 eq | 1.0 eq | 0.75 eq |

| Cyclization Time | 3 h | 4 h | 3.5 h |

| Yield | 72% | 82% | 78% |

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a time-efficient alternative to traditional heating. A study adapting methods from dichloropyrrole-dione syntheses demonstrated that microwave conditions reduce reaction times by 80% while maintaining yields.

Procedure

-

Maleamic acid preparation : As described in Step 1.

-

Microwave cyclization : The intermediate is irradiated at 150 W in acetic anhydride (2 eq) for 15–20 minutes.

-

Purification : Crude product is washed with ice-cold water and recrystallized.

Key Advantages:

-

Reaction time : 20 minutes vs. 3.5 hours for classical methods.

Bromination Strategies for Substituent Control

While the classical method uses pre-brominated anilines, post-synthetic bromination offers an alternative route. This approach is critical when direct aniline bromination is impractical.

Direct Electrophilic Bromination

-

Reagents : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

-

Selectivity : Bromination occurs preferentially at the para position relative to the methyl group.

-

Limitations : Competing ortho-bromination may require chromatographic separation.

Metal-Catalyzed Bromination

Palladium-catalyzed coupling reactions enable precise bromine placement. For example, Suzuki-Miyaura cross-coupling with bromophenylboronic acids has been explored but remains less cost-effective for industrial use.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure safety and efficiency:

Continuous Flow Reactors

Purification Techniques

-

Crystallization : Ethanol-water mixtures (3:1) yield high-purity product.

-

Chromatography : Reserved for pharmaceutical-grade material (>99.9% purity).

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Cycle Time | 6 h | 12 h |

| Yield | 78% | 82% |

| Purity | 95% | 98% |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromo-2-methylphenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups.

Mechanism : The bromine participates in Suzuki-Miyaura coupling, forming C–C bonds via oxidative addition and transmetallation steps .

Diels-Alder Cycloaddition

The maleimide ring acts as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| Anthracene, toluene, 20°C | Spirocyclic adducts | 80–91% | |

| Furan derivatives, DABCO catalyst | Furan-maleimide adducts | 65–78% |

Key Insight : The electron-withdrawing carbonyl groups enhance the dienophilic character of the maleimide .

Nucleophilic Addition to the Maleimide Core

The carbonyl groups undergo nucleophilic attacks, leading to ring-opening or functionalization.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| LiAlH₄, THF, 0°C | Pyrrolidine-2,5-dione (reduced double bond) | 70–88% | |

| Primary amines, EtOH, reflux | Maleamic acid derivatives | 60–75% |

Example : Reaction with methylamine yields -methylmaleamic acid .

Electrophilic Substitution on the Aryl Ring

The methyl and bromine substituents direct electrophilic attacks to specific positions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| HNO₃/H₂SO₄, 50°C | 3-Nitro-4-bromo-2-methylphenyl derivative | 55–65% | |

| Cl₂, FeCl₃, CH₂Cl₂ | Chlorinated derivatives (para to methyl) | 50–60% |

Regioselectivity : Bromine (meta-director) and methyl (ortho/para-director) guide substitution to the 3-position .

Oxidation and Functionalization

The methyl group on the aryl ring can be oxidized under controlled conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 4-Bromo-2-carboxyphenyl derivative | 40–50% | |

| CrO₃, acetic acid | Ketone intermediates | 30–45% |

Note : Harsh conditions are required due to the electron-withdrawing bromine.

Ring-Opening Reactions

The maleimide ring undergoes hydrolysis or alcoholysis under acidic/basic conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| NaOH (10%), H₂O, reflux | 4-Bromo-2-methylphenylmaleamic acid | 85–90% | |

| MeOH, H₂SO₄, 60°C | Methyl ester derivatives | 70–80% |

Application : Hydrolysis products serve as intermediates for polymer synthesis .

Scientific Research Applications

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position: The position of bromine significantly impacts reactivity.

- Halogen Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the maleimide core compared to chlorine or methyl substituents, enhancing thiol reactivity in bioconjugation applications .

Insights :

- The target compound’s bromine and methyl groups may enhance lipophilicity, improving membrane permeability compared to non-halogenated analogues like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione .

- Unlike 3-bromo derivatives, which exhibit direct antifungal activity, the 4-bromo-2-methylphenyl substitution may shift the activity toward kinase inhibition, as seen in structurally related chlorobenzyl derivatives .

Physicochemical Properties

Table 3: Physicochemical Comparison

Critical Analysis :

- The bromine atom in the target compound increases molecular weight and lipophilicity compared to aminobutyl or propargyl derivatives, impacting its pharmacokinetic profile .

Biological Activity

1-(4-brom-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a pyrrole derivative characterized by a bromine atom and a methyl group attached to the phenyl ring. Its chemical structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cell lines by targeting specific enzymes involved in cell growth and survival. For instance, its ability to interact with ATP-binding domains of growth factor receptors has been highlighted as a mechanism for its antitumor effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activities. It has been observed to inhibit pro-inflammatory cytokine production in immune cells, suggesting its potential in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding at their active sites, which may lead to reduced cell proliferation and survival in cancer cells.

- Receptor Interaction : It may also interact with cellular receptors that are crucial for signaling pathways involved in inflammation and cancer progression .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of pyrrole-2,5-dione could significantly inhibit the growth of colon cancer cell lines (GI50 values around M) and reduce tumor growth in animal models .

- Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of pathogenic bacteria at concentrations lower than those needed for traditional antibiotics.

- Anti-inflammatory Activity : Derivatives were shown to reduce cytokine production in PBMCs (Peripheral Blood Mononuclear Cells), indicating their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Growth inhibition in colon cancer | |

| Anti-inflammatory | Reduced cytokine production |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of growth-related enzymes |

| Receptor Modulation | Interacts with signaling receptors influencing pathways |

Q & A

Q. Methodological Focus

- Storage conditions : Argon atmosphere and amber vials prevent photolytic debromination. Temperatures ≤ –20°C reduce thermal degradation (t₁/₂ > 6 months) .

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1% w/w suppresses oxidative side reactions .

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., dehalogenated byproducts) .

How can contradictions in reported solubility data for this compound be resolved?

Data Contradiction Analysis

Discrepancies arise from solvent polarity and measurement techniques:

- Experimental : Use standardized shake-flask methods with UV/vis quantification (λmax ~270 nm). Reported solubility in DMSO is 25–30 mg/mL, but values drop to <5 mg/mL in aqueous buffers (pH 7.4) due to aggregation .

- Computational : COSMO-RS simulations predict solubility trends but may underestimate hydrogen-bonding effects. Cross-validate with Hansen solubility parameters .

What role does the compound play in materials science, particularly in polymer or coordination chemistry?

Advanced Research Question

- Monomer for conductive polymers : The electron-deficient pyrrole-dione core facilitates π-stacking in polyaromatic hydrocarbons, enhancing charge mobility in OFETs .

- Ligand design : Bromine’s lone pairs enable coordination to transition metals (e.g., Pd, Cu) for catalytic complexes. XPS confirms Pd–Br binding in cross-coupling precatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.